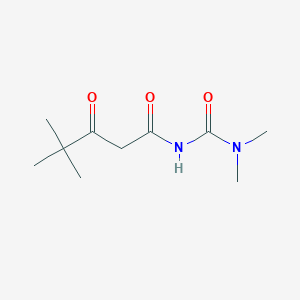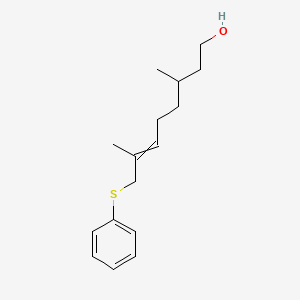
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is an organic compound with a complex structure that includes a phenylsulfanyl group attached to an octenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the addition of a phenylsulfanyl group to a pre-formed octenol structure. This can be achieved through a series of reactions including:
Hydroboration-Oxidation: This step involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Thioether Formation: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenol backbone can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-one.
Reduction: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)octan-1-ol.
Substitution: Formation of various substituted octenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citronellol: A similar compound with a simpler structure, lacking the phenylsulfanyl group.
Linalool: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90165-61-0 |
|---|---|
Molekularformel |
C16H24OS |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3,7-dimethyl-8-phenylsulfanyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24OS/c1-14(11-12-17)7-6-8-15(2)13-18-16-9-4-3-5-10-16/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3 |
InChI-Schlüssel |
JTMCYABCKNZDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)CSC1=CC=CC=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



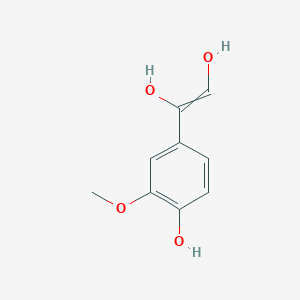


![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
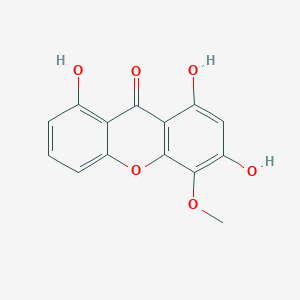
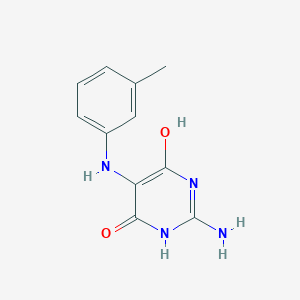
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
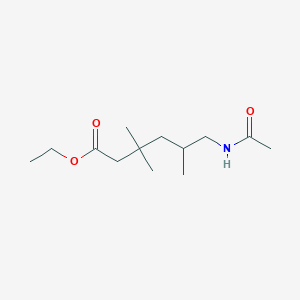

![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
